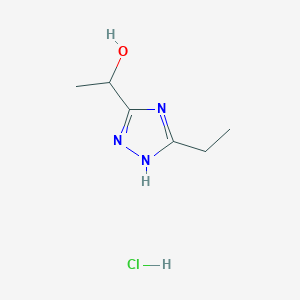
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C6H12ClN3O . It is a derivative of the 1,2,4-triazole class of compounds . The 1,2,4-triazole class is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” includes a 1,2,4-triazole ring, an ethyl group, and a hydrochloride group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . More detailed structural analysis may require advanced techniques such as X-ray crystallography.Scientific Research Applications
Medicinal and Pharmaceutical Chemistry
Compounds containing a triazole ring are known to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Drugs with a triazole structure, like ketoconazole and fluconazole, have been developed and proven effective .
Agrochemistry
Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and fertilizers, contributing to the enhancement of crop yield and protection against pests.
Material Chemistry
The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes it valuable in material chemistry, particularly in the development of new materials with desired properties.
Anticancer Research
Triazole compounds have shown potential in anticancer research . For example, letrozole, anastrozole, and vorozole are effective anticancer drugs .
Antiviral Research
Triazole compounds have also been used in antiviral research . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, contains a triazole ring .
Antimigraine Agents
Rizatriptan, a drug used as an antimigraine agent, incorporates a 1,2,3-triazole ring . This suggests potential applications of “1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” in the development of new antimigraine medications.
Organic Synthesis
Triazole compounds are useful in organic synthesis . Their high chemical stability and strong dipole moment make them valuable in various synthetic processes.
Bioconjugation and Chemical Biology
1,2,3-Triazoles have found broad applications in bioconjugation and chemical biology . They can be used to create complex structures in a biological environment, contributing to the understanding and manipulation of biological systems.
Future Directions
The future directions for research on “1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, and comprehensive evaluation of its physical and chemical properties. Additionally, its potential biological activities and safety profile warrant further investigation .
properties
IUPAC Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5-7-6(4(2)10)9-8-5;/h4,10H,3H2,1-2H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTZLPMOPGOEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2712399.png)



![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2712409.png)



![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)



